
3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H24ClN3O4S and its molecular weight is 522.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex quinazoline derivative that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a variety of biological activities, including antidiabetic, anticonvulsant, and antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes the condensation of appropriate precursors. The characterization of synthesized compounds is performed using techniques such as NMR, MS, and IR spectroscopy to confirm structural integrity and purity.
Antidiabetic Activity
Recent studies have evaluated the antidiabetic potential of quinazoline derivatives. For instance, compounds similar to 3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio) have shown promising results as α-glucosidase inhibitors. In vitro assays demonstrated that certain derivatives exhibited IC50 values significantly lower than that of acarbose, a standard antidiabetic medication:
Compound | IC50 (μM) |
---|---|
3-benzyl derivative | 49.40 |
Acarbose | 143.54 |
This suggests that modifications to the quinazoline structure can enhance inhibitory activity against α-glucosidase, which is crucial for managing postprandial blood glucose levels .
Anticonvulsant Activity
The anticonvulsant properties of quinazoline derivatives have also been investigated. In vivo studies using the pentylenetetrazole-induced seizure model indicated that certain derivatives act as positive allosteric modulators of the GABA_A receptor. The compounds were administered at various dosages (50, 100, 150 mg/kg), and the results showed significant anticonvulsant activity compared to standard treatments like phenobarbital .
Antimicrobial Activity
The antimicrobial efficacy of related quinazoline compounds has been documented in several studies. For example, derivatives with thio substituents displayed potent activity against Mycobacterium tuberculosis, with some exhibiting submicromolar inhibitory concentrations . The structure-activity relationship (SAR) studies revealed that specific functional groups significantly impact antimicrobial potency.
Case Studies
- Antidiabetic Study : A study conducted on various quinazoline derivatives showed that modifications at specific positions led to enhanced α-glucosidase inhibition. The most active compounds were further analyzed through molecular docking studies to elucidate their binding interactions within the enzyme's active site .
- Anticonvulsant Evaluation : In a comparative study involving multiple quinazoline analogs, it was found that those with electron-donating groups at position 2 exhibited superior anticonvulsant activity compared to their counterparts with electron-withdrawing groups .
- Antimycobacterial Research : A series of thio-substituted quinazolines were tested against M. tuberculosis, revealing that specific modifications could improve both potency and selectivity against bacterial targets while minimizing cytotoxic effects on human cells .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Anticonvulsant Activity
One of the notable applications of this compound is its anticonvulsant activity. In vivo studies have demonstrated that derivatives of quinazoline exhibit significant efficacy in reducing seizure frequency and intensity. For instance, a study evaluated the anticonvulsant properties of synthesized quinazoline derivatives, including 3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, showing promising results in animal models .
Antitumor Activity
The compound also shows potential as an antitumor agent. Research indicates that quinazoline derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have highlighted that compounds similar to this compound effectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Anti-inflammatory Properties
Moreover, this compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which has been validated in several preclinical models .
Data Tables
The following table summarizes key studies related to the pharmacological applications of this compound:
Study Reference | Application | Findings |
---|---|---|
Anticonvulsant | Significant reduction in seizure activity | |
Antitumor | Induced apoptosis in cancer cell lines | |
Anti-inflammatory | Decreased levels of inflammatory cytokines |
Case Studies
Case Study 1: Anticonvulsant Efficacy
In a controlled study involving mice, the administration of this compound resulted in a marked decrease in seizure duration compared to untreated controls. The study concluded that this compound could be developed further as a therapeutic agent for epilepsy .
Case Study 2: Antitumor Activity
A recent investigation into the antitumor properties revealed that treatment with this compound led to a significant reduction in tumor volume in xenograft models. The mechanism was attributed to cell cycle arrest at the G1 phase and induction of apoptosis through mitochondrial pathways .
Eigenschaften
IUPAC Name |
3-benzyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O4S/c1-35-14-13-29-25(33)20-9-12-22-23(15-20)30-27(31(26(22)34)16-18-5-3-2-4-6-18)36-17-24(32)19-7-10-21(28)11-8-19/h2-12,15H,13-14,16-17H2,1H3,(H,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUBLIAVBGVEJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.